![molecular formula C23H18S2 B14316323 1-[Bis(phenylsulfanyl)methyl]naphthalene CAS No. 113451-20-0](/img/structure/B14316323.png)
1-[Bis(phenylsulfanyl)methyl]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(phenylsulfanyl)methyl]naphthalene is an organic compound characterized by the presence of a naphthalene core substituted with bis(phenylsulfanyl)methyl groups
Vorbereitungsmethoden
The synthesis of 1-[Bis(phenylsulfanyl)methyl]naphthalene typically involves the reaction of naphthalene derivatives with phenylsulfanyl reagents. One common synthetic route includes the use of naphthalene-1-carbaldehyde, which undergoes a reaction with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
1-[Bis(phenylsulfanyl)methyl]naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the phenylsulfanyl groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the naphthalene core can be functionalized with different substituents using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction may produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-[Bis(phenylsulfanyl)methyl]naphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 1-[Bis(phenylsulfanyl)methyl]naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-[Bis(phenylsulfanyl)methyl]naphthalene can be compared with other similar compounds, such as:
1,8-Bis[(phenylsulfanyl)methyl]naphthalene: This compound has similar structural features but differs in the position of the substituents on the naphthalene core.
Naphthalene derivatives: Other naphthalene-based compounds with different substituents can be compared in terms of their reactivity, stability, and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
113451-20-0 |
|---|---|
Molekularformel |
C23H18S2 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
1-[bis(phenylsulfanyl)methyl]naphthalene |
InChI |
InChI=1S/C23H18S2/c1-3-12-19(13-4-1)24-23(25-20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17,23H |
InChI-Schlüssel |
ZDOTXBHWTOOLFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC(C2=CC=CC3=CC=CC=C32)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
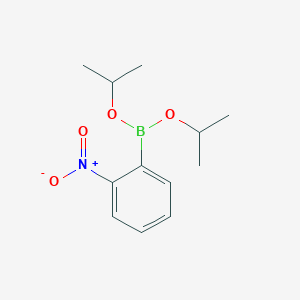
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
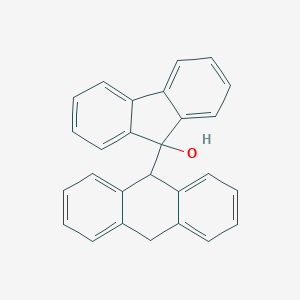
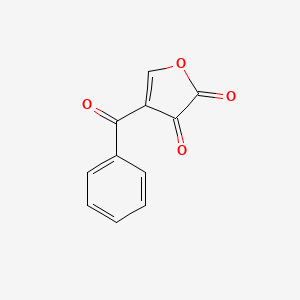
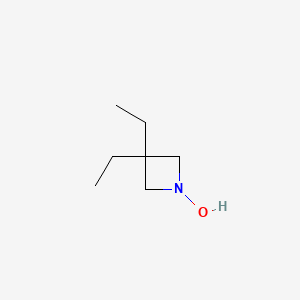

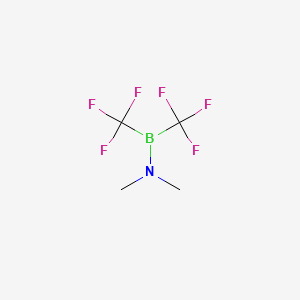

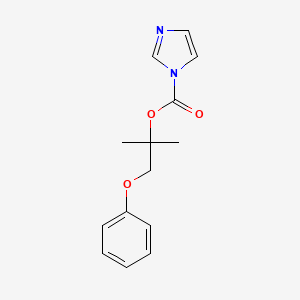
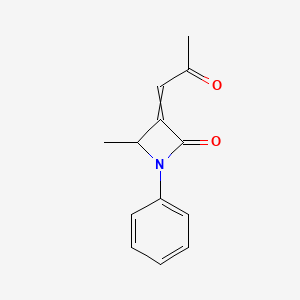
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)
methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
